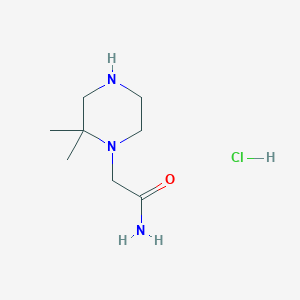

2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride

CAS No.: 1148003-49-9

Cat. No.: VC2737337

Molecular Formula: C8H18ClN3O

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1148003-49-9 |

|---|---|

| Molecular Formula | C8H18ClN3O |

| Molecular Weight | 207.7 g/mol |

| IUPAC Name | 2-(2,2-dimethylpiperazin-1-yl)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C8H17N3O.ClH/c1-8(2)6-10-3-4-11(8)5-7(9)12;/h10H,3-6H2,1-2H3,(H2,9,12);1H |

| Standard InChI Key | JSIYJAYGDCZIKF-UHFFFAOYSA-N |

| SMILES | CC1(CNCCN1CC(=O)N)C.Cl |

| Canonical SMILES | CC1(CNCCN1CC(=O)N)C.Cl |

Introduction

Chemical Identity and Structure

Basic Information

2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride is a salt form of the parent compound 2-(2,2-Dimethylpiperazin-1-YL)acetamide. It is characterized by its heterocyclic piperazine core with two methyl groups at position 2 of the piperazine ring, an acetamide group attached to one of the nitrogen atoms, and a hydrochloride counterion .

Physical and Chemical Properties

The compound has a molecular formula of C8H18ClN3O with a calculated molecular weight of approximately 207.70 g/mol for the monohydrochloride salt . The corresponding dihydrochloride form has a higher molecular weight of 244.16 g/mol due to the additional hydrogen chloride molecule . The structure contains a six-membered piperazine ring with two nitrogen atoms at opposing positions, providing it with distinctive chemical reactivity.

The CAS registry number associated with this compound is 1624261-46-6, which serves as its unique identifier in chemical databases . The parent compound (without the hydrochloride) has been reported with a molecular weight of approximately 174.25 g/mol.

Structural Features

The three-dimensional conformation of 2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride significantly influences its reactivity and interactions with biological targets. The piperazine ring adopts a chair conformation, with the dimethyl groups positioned to minimize steric hindrance. The acetamide group extends from one of the nitrogen atoms, creating a region capable of hydrogen bonding interactions that may be relevant to its pharmacological activity.

Synthesis Methodologies

General Synthetic Routes

The synthesis of 2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride typically begins with reactions involving 2,2-dimethylpiperazine. A common synthetic pathway involves the reaction of 2,2-dimethylpiperazine with acetic anhydride or acetyl chloride to form the acetamide derivative, followed by treatment with hydrogen chloride to obtain the hydrochloride salt.

Purification Methods

After synthesis, the compound requires purification to achieve the desired level of purity for research applications. Common purification techniques include recrystallization, column chromatography, and in some cases, preparative HPLC. These methods help eliminate synthesis byproducts and ensure the compound meets quality standards required for pharmacological testing.

Biological Activity and Mechanisms

Anticonvulsant Properties

One of the most significant pharmacological properties of 2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride and related piperazine derivatives is their anticonvulsant activity. Studies have shown that these compounds exhibit efficacy against seizures in various animal models, including maximal electroshock (MES) tests and pentylenetetrazole-induced seizures.

Efficacy in Seizure Models

The anticonvulsant efficacy of piperazine derivatives, including compounds similar to 2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride, has been quantified through extensive testing. The table below illustrates the comparative anticonvulsant activity of similar piperazine derivatives:

| Compound | MES Efficacy (mg/kg) | Additional Notes |

|---|---|---|

| 2-(2,2-Dimethylpiperazin-1-YL)acetamide HCl | 100 | Moderate efficacy observed |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | Effective in both MES and 6-Hz models |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 50 | High efficacy in MES tests |

These data demonstrate that while 2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride exhibits moderate anticonvulsant activity, structural modifications to the basic piperazine scaffold can significantly influence efficacy profiles.

Mechanism of Action

The mechanism underlying the anticonvulsant activity of 2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride appears to involve modulation of neuronal voltage-sensitive sodium channels. In vitro studies suggest that piperazine derivatives can act as moderate binders to these channels, which play a crucial role in regulating neuronal excitability and controlling seizure propagation.

This interaction with sodium channels may explain the compound's ability to attenuate excessive neuronal firing associated with seizure activity. Additionally, the unique structural features of the molecule, particularly the dimethyl substitution pattern on the piperazine ring, may contribute to its specific binding profile at these channels.

Structure-Activity Relationships

Influence of Structural Modifications

Research on piperazine derivatives demonstrates that modifications to the basic structure can significantly impact pharmacological activity. The position and nature of substituents on the piperazine ring are particularly important determinants of biological effects. For instance, the dimethyl substitution at position 2 of the piperazine ring in 2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride appears to confer specific pharmacological properties that distinguish it from other piperazine derivatives.

Comparison with Related Compounds

Several related compounds have been investigated alongside 2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride. For example, 2-(2,6-Dimethylpiperazin-1-yl)acetamide represents a structural isomer with dimethyl groups at positions 2 and 6 of the piperazine ring, which may exhibit different biological activity profiles due to altered three-dimensional conformations.

Another related compound is 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride, which has specific stereochemistry at positions 2 and 6 of the piperazine ring. The stereochemical configuration of such compounds can significantly influence their interaction with biological targets and thus their pharmacological effects .

Pharmaceutical Applications

Current Research Applications

The primary applications of 2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride are in pharmaceutical research, particularly as an intermediate in medicinal chemistry and drug development. Its unique structural properties make it valuable for exploring structure-activity relationships in the development of new anticonvulsant and neuroprotective agents.

Chemical Reactivity

Functional Group Reactions

2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride can undergo various chemical transformations owing to the presence of reactive functional groups. The acetamide group can be hydrolyzed to yield the corresponding acid, while the secondary amine in the piperazine ring can participate in nucleophilic substitution reactions. These chemical properties are essential considerations when designing synthetic pathways for derivatives or when studying potential metabolic transformations.

Stability Considerations

Future Research Directions

Structural Optimization Strategies

Future medicinal chemistry efforts might focus on systematic modification of the basic scaffold to enhance potency, selectivity, and drug-like properties. Potential modifications could include:

-

Exploration of alternative substituents on the piperazine ring

-

Modification of the acetamide group to alter hydrogen bonding capabilities

-

Introduction of additional functional groups to enhance target binding

-

Investigation of stereochemical variations to optimize biological interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume